A Technical Guide to the Physicochemical Properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid
A Technical Guide to the Physicochemical Properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest in pharmaceutical research. This document collates available data, outlines experimental methodologies, and presents logical workflows to support further investigation and application of this compound.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆ClNO₃ | [1] |
| Molecular Weight | 223.61 g/mol | [1] |
| CAS Number | 86-47-5 | [1] |
| Melting Point | 174-273 °C (decomposes)[1], 250 °C (decomposes)[2], ~266 °C (with effervescence)[3] | [1][2][3] |
| Boiling Point | 395 °C at 760 mmHg[1], 416.5 °C, 416.5±45.0 °C (Predicted)[2] | [1][2] |
| pKa | 0.65±0.30 (Predicted) | [2][4] |
| LogP (XLogP3) | 2.5[1], 1.2[5] | [1][5] |
| Density | 1.6 g/cm³ | [1] |
| Flash Point | 205.7 °C, 205.7±28.7 °C[1] | [1] |
| Refractive Index | 1.732 | [1] |
| Solubility | Slightly soluble in water.[4] Soluble in DMSO (Slightly), Methanol (Slightly).[2] | [2][4] |
| Appearance | White to pale yellow crystalline powder[4], Colorless to pale yellow granules[2] | [2][4] |
Experimental Protocols
Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
A common method for the synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid is the Gould-Jacobs reaction. The following protocol is adapted from a literature procedure[3].
Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate Synthesis
-
Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask with a few boiling chips.
-
Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.
-
The resulting warm product is used directly in the next step.
Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Synthesis
-
Heat 1 L of Dowtherm A to vigorous boiling in a 5-L round-bottomed flask equipped with an air condenser.
-
Pour the product from Step A through the condenser into the boiling Dowtherm A.
-
Continue heating for 1 hour, during which the cyclized product will crystallize.
-
Cool the mixture and filter the solid product.
-
Wash the filter cake with two 400-ml portions of Skellysolve B to remove impurities.
-
Air-dry the filter cake.
-
Mix the dried solid with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for about 1 hour until all the solid ester dissolves.
-
Cool the saponification mixture and separate the aqueous solution from any residual oil.
-
Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.
-
Collect the precipitated 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.
-
The dried acid is obtained with a yield of 85–98%.[3]
General Methodology for Physicochemical Property Determination
-
Melting Point: The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For compounds that decompose, the temperature at which decomposition begins is noted.
-
pKa Determination: The acid dissociation constant (pKa) can be determined potentiometrically. This involves dissolving the compound in a suitable solvent (often a water-cosolvent mixture due to low aqueous solubility) and titrating with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter, and the pKa is calculated from the titration curve.
-
LogP Determination (Shake-Flask Method): The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[6]
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
The two phases are shaken vigorously to allow for partitioning of the solute.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]
-
-
Solubility Determination (Shake-Flask Method):
-
An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer at a specific pH) in a flask.[9]
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then quantified using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[8] For Biopharmaceutics Classification System (BCS) purposes, solubility is determined at 37 ± 1 °C in aqueous media with a pH range of 1.2 to 6.8.[10]
-
Visualizations
The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.
Caption: Workflow for the synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.
Caption: Proposed inhibitory action on cellular respiration.
References
- 1. echemi.com [echemi.com]
- 2. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. agilent.com [agilent.com]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. who.int [who.int]
